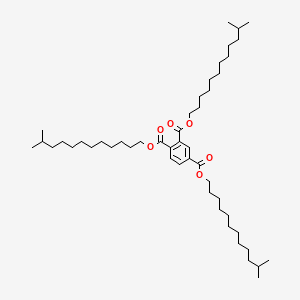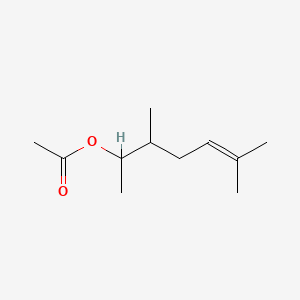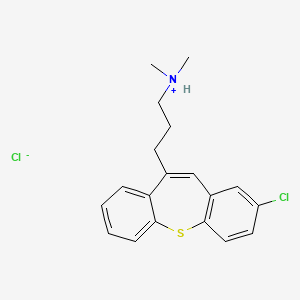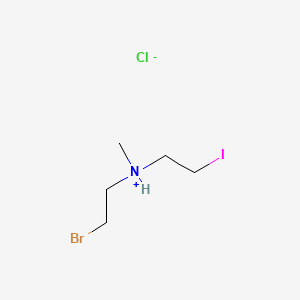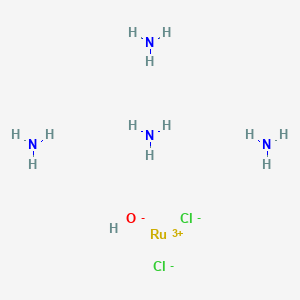
Tetraamminedichlororuthenium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraamminedichlororuthenium hydroxide is a coordination compound that features ruthenium at its core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of four ammonia (NH₃) ligands and two chloride (Cl⁻) ligands coordinated to a central ruthenium atom, with a hydroxide (OH⁻) group completing the structure.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. The process begins with the addition of ammonia gas to an aqueous solution of ruthenium chloride. The ammonia reacts with the ruthenium chloride to form a tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and sodium hydroxide to large quantities of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
Tetraamminedichlororuthenium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ammonia ligands.
Substitution: Ligands such as ammonia and chloride can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines (PR₃) or carbon monoxide (CO) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes with different ligand arrangements.
科学的研究の応用
Tetraamminedichlororuthenium hydroxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various ruthenium-based coordination complexes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as a catalyst for certain biochemical reactions.
作用機序
The mechanism by which tetraamminedichlororuthenium hydroxide exerts its effects involves its ability to coordinate with other molecules and ions. The central ruthenium atom can undergo changes in oxidation state, facilitating various redox reactions. The ammonia and chloride ligands can be substituted, allowing the compound to interact with different molecular targets and pathways. These interactions are crucial for its catalytic and potential biological activities.
類似化合物との比較
Similar Compounds
Tetraamminedichlororuthenium(III) chloride: Similar in structure but differs in oxidation state.
Tetraamminedichloroplatinum(II): Similar coordination environment but with platinum instead of ruthenium.
Hexaammineruthenium(III) chloride: Contains six ammonia ligands instead of four.
Uniqueness
Tetraamminedichlororuthenium hydroxide is unique due to its specific ligand arrangement and the presence of a hydroxide group. This configuration imparts distinct chemical properties, making it suitable for specialized applications in catalysis and coordination chemistry.
特性
CAS番号 |
57018-44-7 |
|---|---|
分子式 |
Cl2H13N4ORu |
分子量 |
257.1 g/mol |
IUPAC名 |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
InChIキー |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


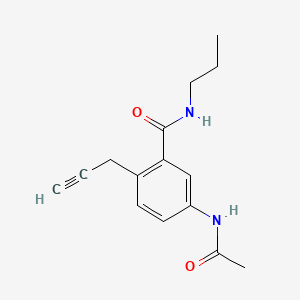
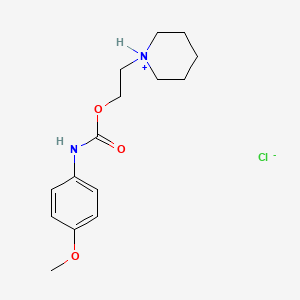
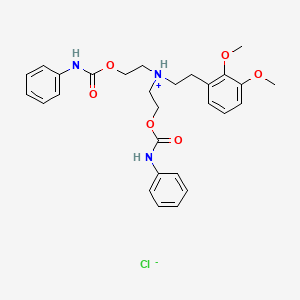

![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

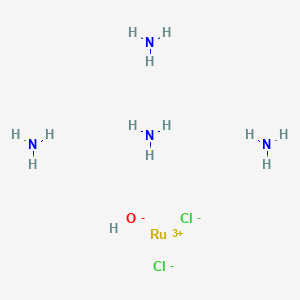
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
